Bienvenue dans la boutique en ligne BenchChem!

3-[3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid

Positional isomer Pharmacophore mapping Hydrogen bonding

3-[3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid (CAS 1333951-08-8) belongs to the class of 3-aryl-1,2,4-oxadiazol-5-yl propionic acids. It is a dual heterocycle containing both a furan ring and a 1,2,4-oxadiazole ring, connected via a propanoic acid linker.

Molecular Formula C9H8N2O4
Molecular Weight 208.17 g/mol
CAS No. 1333951-08-8
Cat. No. B1521891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid
CAS1333951-08-8
Molecular FormulaC9H8N2O4
Molecular Weight208.17 g/mol
Structural Identifiers
SMILESC1=COC=C1C2=NOC(=N2)CCC(=O)O
InChIInChI=1S/C9H8N2O4/c12-8(13)2-1-7-10-9(11-15-7)6-3-4-14-5-6/h3-5H,1-2H2,(H,12,13)
InChIKeySDHOVKREXIVDMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 3-[3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl]propanoic Acid (CAS 1333951-08-8): A Heterocyclic Building Block for Analgesic and Anti-Inflammatory Lead Discovery


3-[3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid (CAS 1333951-08-8) belongs to the class of 3-aryl-1,2,4-oxadiazol-5-yl propionic acids. It is a dual heterocycle containing both a furan ring and a 1,2,4-oxadiazole ring, connected via a propanoic acid linker . The compound has a molecular formula of C₉H₈N₂O₄ and a molecular weight of 208.17 g/mol . Commercially available in research-grade purity (typically 95%), it is predominantly utilized as a versatile small molecule scaffold in early-stage medicinal chemistry programs . The 3-aryl-1,2,4-oxadiazol-5-yl propionic acid framework has demonstrated peripheral analgesic and anti-inflammatory properties in preliminary pharmacological evaluations of closely related analogs [1].

Why the Furan-3-yl Isomer Cannot Be Replaced by the Furan-2-yl Analog or Other In-Class Compounds in 3-[3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl]propanoic Acid Procurement


The position of the heteroatom within the furan ring significantly impacts the electronic distribution, hydrogen-bonding capacity, and steric profile of these isomeric compounds, making simple substitution unreliable. The 3-[3-(furan-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid isomer possesses a distinct substitution pattern compared to its more common 2-furyl analog (CAS 878437-14-0). In the 3-furyl isomer, the ring oxygen is positioned meta relative to the oxadiazole attachment point, altering the dipole moment and potential interactions with biological targets compared to the ortho-like arrangement in the 2-furyl isomer . While both share the same molecular formula and similar computed logP values, critical parameters such as metabolic stability, CYP450 inhibition profiles, and target binding affinities are known to diverge between positional isomers within this heterocyclic class [1]. Furthermore, the analgesic and anti-inflammatory activity observed in the 3-aryl-1,2,4-oxadiazol-5-yl propionic acid series is highly sensitive to the nature of the aryl substituent, with even minor changes (e.g., ortho vs. para tolyl, or phenyl vs. anisyl) yielding quantifiable differences in potency [1]. Therefore, substituting the 3-furyl isomer with the 2-furyl isomer or another in-class analog without experimental validation introduces unacceptable risk of altered pharmacological profiles.

Quantitative Differentiation Guide for 3-[3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl]propanoic Acid (CAS 1333951-08-8) Relative to Closest Analogs


Furan-3-yl vs. Furan-2-yl Isomerism: Impact on Hydrogen-Bonding Acceptor Capacity and Pharmacophore Geometry

The target compound possesses a furan-3-yl substituent, which places the ring oxygen at the meta position relative to the oxadiazole attachment. In the comparator, the furan-2-yl isomer (CAS 878437-14-0), the oxygen is ortho-like, directly adjacent to the attachment point. This positional difference alters the orientation of the furan oxygen's lone pair electrons, potentially affecting hydrogen-bond acceptor interactions with biological targets. Both compounds share a computed LogP of 1.3468 and a TPSA of 89.36 Ų , indicating identical predicted passive membrane permeability. However, the distinct pharmacophore geometry introduced by the 3-furyl attachment provides a unique spatial arrangement for target engagement that cannot be replicated by the 2-furyl isomer.

Positional isomer Pharmacophore mapping Hydrogen bonding

Class-Level Analgesic Activity Benchmarking Against Dipyrone: Why the 3-Aryl-1,2,4-Oxadiazol-5-yl Propionic Acid Scaffold Is Pharmacologically Validated

Although no direct bioactivity data for the 3-furyl analog are yet published, the 3-aryl-1,2,4-oxadiazol-5-yl propionic acid scaffold has demonstrated reproducible analgesic activity. In a preliminary screening of compounds 3b-e from the Srivastava 1997 study, compounds 3b (o-tolyl) and 3d (p-tolyl) exhibited analgesic activity greater than dipyrone (metamizole), a clinically used analgesic [1]. Compound 3a (phenyl) was previously reported to possess significant peripheral analgesic and anti-inflammatory properties [1]. Compound 3b also showed anti-inflammatory activity 30% less than indomethacin [1]. These data establish that the 1,2,4-oxadiazol-5-yl propionic acid core is a viable pharmacophore for pain and inflammation targets, providing a validated starting point for the 3-furyl analog.

Analgesic Anti-inflammatory Peripheral pain

Improved Microwave-Assisted Synthesis Yields for 3-Aryl-1,2,4-Oxadiazol-5-yl Propionic Acids: A Process Advantage for Lead Generation

The Srivastava 1997 paper demonstrates that 3-aryl-1,2,4-oxadiazol-5-yl propionic acids can be obtained in high yields using a domestic microwave oven at 80% potency for 10 minutes, a significant improvement over conventional oil bath heating [1]. Under optimized conditions, acids 3a-f were the major products at 70-75% yield, with total combined yields (including minor products) reaching 85% [1]. This microwave methodology has been extended to larvicidal 1,2,4-oxadiazoles in the 2023 QSAR study, confirming its broad applicability [2]. The furan-3-yl analog is accessible via this the same rapid synthetic route, making it suitable for parallel library synthesis.

Microwave synthesis Process chemistry High-throughput synthesis

Predicted Lipophilicity Parity with Enhanced Topological Polar Surface Area: Balancing Permeability and Solubility in 3-Furyl Oxadiazole Propionic Acids

The 3-furyl analog exhibits a predicted LogP of 1.3468 and a TPSA of 89.36 Ų , placing it within favorable drug-like chemical space according to Lipinski's Rule of Five (LogP < 5, TPSA < 140 Ų). The furan-2-yl isomer has an identical computed LogP (1.3468) and PSA (89.36) , indicating that the position of the furan oxygen does not globally alter these bulk physicochemical descriptors. However, a separate source reports a logP of 0.509 for the 2-furyl isomer [1], suggesting that experimental or alternative computational methods may reveal differences in actual lipophilicity. This uncertainty underscores the need for compound-specific experimental determination of ADME parameters rather than relying on class-level predictions.

ADME Drug-likeness Permeability

Optimal Research and Industrial Application Scenarios for 3-[3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl]propanoic Acid (CAS 1333951-08-8)


Analgesic and Anti-Inflammatory Lead Optimization Using the 3-Aryl-1,2,4-Oxadiazol-5-yl Propionic Acid Pharmacophore

The validated analgesic activity of the 3-aryl-1,2,4-oxadiazol-5-yl propionic acid scaffold, demonstrated by compounds 3b and 3d surpassing dipyrone in preliminary screening [1], positions the 3-furyl analog as a logical next step for SAR exploration. Researchers can benchmark the 3-furyl analog's activity against dipyrone and indomethacin, aiming to achieve or exceed the efficacy of the tolyl analogs while potentially improving selectivity or reducing off-target effects through the unique electronic properties of the furan ring. The rapid microwave synthesis protocol enables efficient parallel synthesis of derivatives for hit-to-lead optimization [1].

Proprietary Chemical Library Design and Patent Protection via Furan-3-yl Isomer Exploitation

The furan-3-yl substituent is less commonly explored in oxadiazole libraries compared to the furan-2-yl isomer, offering a distinct avenue for generating novel intellectual property . The geometric and electronic differences between the 3-furyl and 2-furyl isomers, despite their identical bulk properties, provide a defensible basis for composition-of-matter patent claims. Procurement of the 3-furyl isomer specifically, rather than the more common 2-furyl analog, enables the construction of proprietary screening decks that occupy unique chemical space .

Larvicidal Activity Screening Against Aedes aegypti for Vector-Borne Disease Control

The 2023 QSAR study on 3-aryl-1,2,4-oxadiazol-5-yl propionic acids (AOPA) established that increased hydrophobicity at the 3-aryl position, such as biphenyl groups, improves larvicidal activity against Aedes aegypti [2]. The 3-furyl analog, with its intermediate hydrophobicity (LogP 1.35), serves as a probe to map the hydrophobicity-activity relationship and to investigate whether heterocyclic substituents offer advantages over purely aromatic substituents for target engagement. Nanocapsulation strategies developed for related 1,2,4-oxadiazoles can be applied to improve the aqueous solubility of the 3-furyl analog for in vivo testing [2].

S1P1 Agonist Discovery and Autoimmune Disease Research

Substituted oxadiazole compounds, including 1,2,4-oxadiazole propionic acid derivatives, have been patented as S1P1 agonists for the treatment of autoimmune diseases and vascular disease [3]. The 3-furyl analog can serve as a starting scaffold or an intermediate for the synthesis of more complex S1P1 modulators. Its carboxylic acid functionality allows for convenient derivatization into amides, esters, or other prodrug forms, facilitating the exploration of S1P1 agonist structure-activity relationships [3].

Quote Request

Request a Quote for 3-[3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.